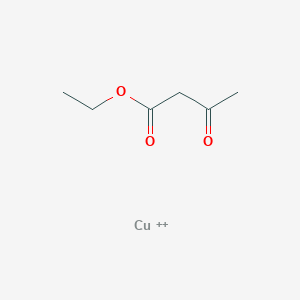
Histamine, 2,5-dibromo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dibromo-1H-imidazol-5-yl)ethan-1-amine is a compound that belongs to the imidazole family, which is a class of heterocyclic compounds containing nitrogen. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,4-dibromoimidazole with ethylenediamine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain high-purity 2-(2,4-dibromo-1H-imidazol-5-yl)ethan-1-amine .
化学反応の分析
Types of Reactions
2-(2,4-dibromo-1H-imidazol-5-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole oxides.
Reduction: Reduction reactions can convert the dibromo groups to less reactive species.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Imidazole oxides.
Reduction: Debrominated imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学的研究の応用
2-(2,4-dibromo-1H-imidazol-5-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 2-(2,4-dibromo-1H-imidazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms may enhance the compound’s ability to form strong interactions with these targets, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
2-(2,4-dichloro-1H-imidazol-5-yl)ethan-1-amine: Similar structure but with chlorine atoms instead of bromine.
2-(2,4-difluoro-1H-imidazol-5-yl)ethan-1-amine: Contains fluorine atoms instead of bromine.
2-(2,4-diiodo-1H-imidazol-5-yl)ethan-1-amine: Contains iodine atoms instead of bromine.
Uniqueness
2-(2,4-dibromo-1H-imidazol-5-yl)ethan-1-amine is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. Bromine atoms are larger and more polarizable than other halogens, which can lead to different interactions with biological targets and reagents .
特性
分子式 |
C5H7Br2N3 |
|---|---|
分子量 |
268.94 g/mol |
IUPAC名 |
2-(2,4-dibromo-1H-imidazol-5-yl)ethanamine |
InChI |
InChI=1S/C5H7Br2N3/c6-4-3(1-2-8)9-5(7)10-4/h1-2,8H2,(H,9,10) |
InChIキー |
NQQKPKMPNMXTBD-UHFFFAOYSA-N |
正規SMILES |
C(CN)C1=C(N=C(N1)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-methoxyphenoxy)-N-[3-(piperidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B14804037.png)
![(2R,13R,14R,20S)-19-(furan-3-yl)-11-hydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione](/img/structure/B14804042.png)





![2-(4-[[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]methoxy]phenyl)-N'-hydroxyethanimidamide](/img/structure/B14804072.png)


![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid](/img/structure/B14804088.png)
![Phosphonic acid, P-[[7-[2-[[7-[(aminosulfinyl)difluoromethyl]-6-bromo-2-naphthalenyl]methyl]-2-(1H-benzotriazol-1-yl)-3-oxo-3-phenylpropyl]-3-bromo-2-naphthalenyl]difluoromethyl]-](/img/structure/B14804094.png)
![Copper;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene](/img/structure/B14804098.png)
